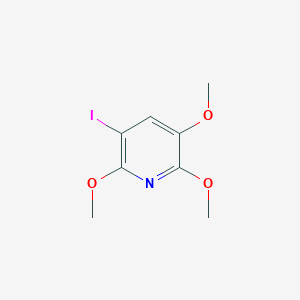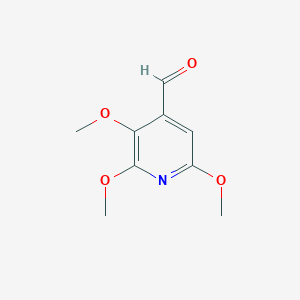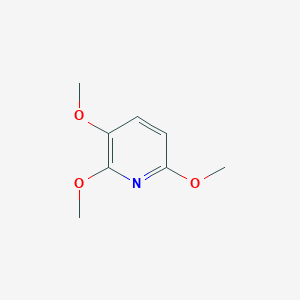![molecular formula C10H11N3O2 B1402808 Ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-carboxylat CAS No. 1393845-67-4](/img/structure/B1402808.png)
Ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-carboxylat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Multi-Targeted Kinase-Inhibitoren
Diese Verbindung wurde bei der Synthese neuer Verbindungen verwendet, insbesondere halogenierter ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenbenzohydrazide’, die vielversprechende zytotoxische Wirkungen gegen verschiedene Krebszelllinien gezeigt haben . Diese Verbindungen besitzen eine signifikante Aktivität gegen EGFR, Her2, VEGFR2 und CDK2-Enzyme, vergleichbar mit dem bekannten TKI Sunitinib .
Apoptose-Induktoren
Es wurde festgestellt, dass die Verbindung in HepG2-Zellen einen Zellzyklusarrest und Apoptose induziert . Dies geht mit einem bemerkenswerten Anstieg der proapoptotischen Proteine Caspase-3 und Bax sowie der Herunterregulierung der Bcl-2-Aktivität einher .
Anti-Brustkrebs-Aktivität
Pyrrolo[2,3-d]pyrimidin-Derivate, einschließlich dieser Verbindung, wurden synthetisiert und auf ihre antiproliferative Aktivität gegen ER+ (T47D) und triple-negative (MDA-MB-436) Brustkrebszelllinien untersucht . Die Ergebnisse zeigten, dass diese Derivate signifikante antiproliferative Wirkungen auf beide Zelllinien haben .
Hemmstoffe der Stickstoffoxidproduktion
Untersuchungen haben gezeigt, dass diese Verbindung die Zellproliferation nicht beeinflusst und ihre Hemmung der NO-Produktion nicht mit der Zellviabilität zusammenhängt .
Synthese neuartiger heterocyclischer Systeme
Die Verbindung wurde bei der Synthese eines neuartigen heterocyclischen Systems, 2a,5a,7-Triazaacenaphthylen, verwendet . Dieses neue System basiert auf Pyrrolo[2,3-d]pyrimidin .
Entwicklung potenterer und effektiverer zielgerichteter Kinase-Inhibitoren (TKIs)
Auf der Suche nach der Entwicklung potenterer und effektiverer TKIs wurde diese Verbindung bei der Synthese neuer Verbindungen verwendet . Diese neuen Verbindungen haben vielversprechende zytotoxische Wirkungen gegen verschiedene Krebszelllinien gezeigt .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and its derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis , the causative agent of tuberculosis
Biochemical Pathways
The compound’s effect on biochemical pathways is largely unknown. Given its anti-tubercular activity, it can be inferred that it affects pathways crucial for the survival and replication of mycobacterium tuberculosis
Pharmacokinetics
It is noted that potent compounds from this series have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is evidenced by the compound’s low minimum inhibitory concentration (MIC) values against the bacterium . The molecular and cellular effects of the compound’s action are still under investigation.
Biochemische Analyse
Biochemical Properties
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate various signaling pathways, thereby affecting cellular functions. Additionally, ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as kinases, and inhibit their activity. This inhibition can lead to the downregulation of downstream signaling pathways, resulting in altered cellular responses. Additionally, ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s efficacy and toxicity. Additionally, ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can affect cytoplasmic signaling pathways .
Eigenschaften
IUPAC Name |
ethyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7-4-5-13(2)9(7)12-6-11-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXBCKYEFKOSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=NC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157670 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393845-67-4 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 7-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402729.png)
![tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate](/img/structure/B1402731.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B1402733.png)





![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)

![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)
